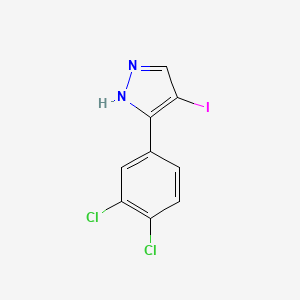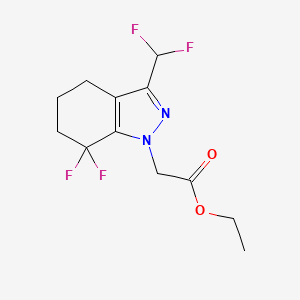![molecular formula C15H13ClN2O B11801938 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a chloro group at the 6-position and a 4-methoxybenzyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by subsequent functionalization steps . One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for large-scale production.
化学反応の分析
Types of Reactions
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a phenyl group instead of a benzyl group.
6-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Similar core structure but with a pyrazolo ring instead of a pyrrolo ring.
Uniqueness
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro group and a methoxybenzyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
6-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O/c1-19-13-5-2-11(3-6-13)10-18-9-8-12-4-7-14(16)17-15(12)18/h2-9H,10H2,1H3 |
InChIキー |
WZCCIVSLHMRMMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2N=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



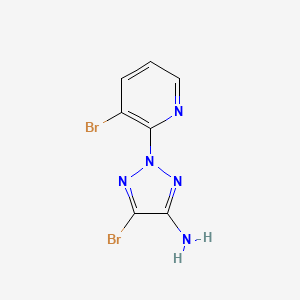
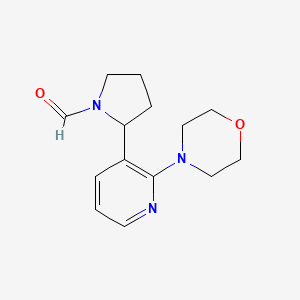
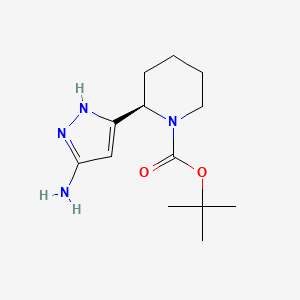

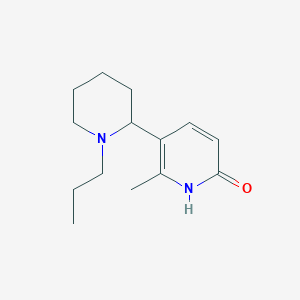

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
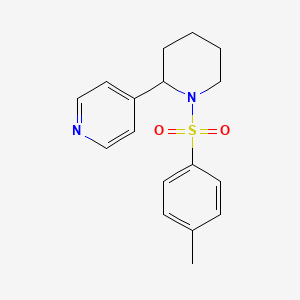
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)

